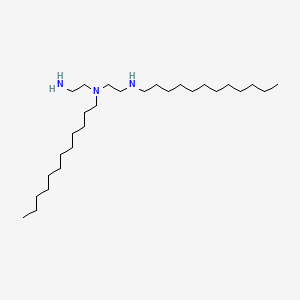

N-(2-Aminoethyl)-N,N'-didodecylethylenediamine

Description

N-(2-Aminoethyl)-N,N’-didodecylethylenediamine is a synthetic organic compound characterized by the presence of long alkyl chains and amino groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Properties

CAS No. |

93803-02-2 |

|---|---|

Molecular Formula |

C28H61N3 |

Molecular Weight |

439.8 g/mol |

IUPAC Name |

N'-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-24-30-25-28-31(27-23-29)26-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |

InChI Key |

USEFLVZSSJSALE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCN(CCCCCCCCCCCC)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine typically involves the reaction of ethylenediamine with dodecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N,N’-didodecylethylenediamine undergoes several types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The long alkyl chains can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and substituted alkyl derivatives. These products have diverse applications in different fields .

Scientific Research Applications

N-(2-Aminoethyl)-N,N’-didodecylethylenediamine has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes for drug delivery.

Medicine: Investigated for its potential use in targeted drug delivery systems and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine involves its interaction with cell membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial for its antimicrobial and surfactant properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-Aminoethyl)-1-aziridineethanamine

- N-(2-Aminoethyl)glycine

Uniqueness

N-(2-Aminoethyl)-N,N’-didodecylethylenediamine is unique due to its combination of long alkyl chains and amino groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it an effective surfactant and antimicrobial agent, distinguishing it from other similar compounds .

Biological Activity

N-(2-Aminoethyl)-N,N'-didodecylethylenediamine, commonly referred to as DODETA, is a polyamine compound that exhibits significant biological activity. Its unique structure, characterized by two long dodecyl chains and aminoethyl groups, contributes to its diverse applications in biochemistry and pharmacology. This article explores the biological activity of DODETA, including its mechanisms of action, case studies, and relevant research findings.

- Chemical Formula: CHN

- Molecular Weight: 344.6 g/mol

- CAS Number: 111-40-0

DODETA exhibits various biological activities, including:

- Antimicrobial Activity: DODETA has shown efficacy against a range of bacteria and fungi. Its long hydrophobic chains facilitate membrane disruption in microbial cells.

- Anticancer Properties: Preliminary studies indicate that DODETA may induce apoptosis in cancer cells through mitochondrial pathways. The compound's ability to penetrate cell membranes enhances its cytotoxic effects.

- Neuroprotective Effects: Research suggests potential neuroprotective properties, possibly through the modulation of neurotransmitter systems.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of DODETA against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for Gram-positive and Gram-negative bacteria:These results indicate that DODETA possesses considerable antimicrobial properties, particularly against fungal strains.Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 -

Anticancer Activity:

In vitro studies on human cancer cell lines demonstrated that DODETA induces apoptosis at concentrations as low as 50 µM. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptosis. -

Neuroprotective Study:

A randomized trial involving animal models assessed the neuroprotective effects of DODETA against oxidative stress-induced neuronal damage. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with DODETA compared to control groups.

In Vitro Studies

Recent research has focused on the molecular interactions of DODETA with cellular components:

- Cell Membrane Interaction: DODETA's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis in microbial species.

- Cytotoxicity Mechanism: Studies using cancer cell lines have shown that DODETA activates caspase pathways, leading to programmed cell death.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and toxicity profiles of DODETA:

- Toxicity Assessment: Toxicological evaluations indicated that while DODETA is effective at therapeutic doses, high concentrations can lead to hepatotoxicity.

- Bioavailability: Research indicates that DODETA is rapidly absorbed upon administration and exhibits a half-life conducive for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.